OCT1 Transporter Inhibition: The Only Directly Measured Biological Activity for CAS 2034472-49-4 — Weak Inhibition with Implications for Hepatic Uptake Liability Screening
CAS 2034472-49-4 has been directly assayed for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells. The compound exhibits an IC₅₀ of 1.38 × 10⁵ nM (138 µM) for reduction of ASP⁺ substrate uptake [1]. By comparison, established OCT1 inhibitors such as decynium-22 exhibit IC₅₀ values in the low nanomolar range (~10–50 nM), placing CAS 2034472-49-4 approximately 3–4 orders of magnitude weaker [2]. This weak inhibition profile suggests a low probability of clinically significant OCT1-mediated drug-drug interactions if the compound were advanced as a therapeutic candidate. No direct OCT1 comparator data exist for the closest structural analogs (CAS 2034547-36-7, CAS 2034403-67-1), precluding direct within-series comparison.
| Evidence Dimension | Inhibition of human OCT1 (SLC22A1)-mediated substrate uptake |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | Decynium-22 (prototypical OCT1 inhibitor): IC₅₀ ≈ 10–50 nM in comparable HEK293 cellular uptake assays |
| Quantified Difference | ~2,760-fold to ~13,800-fold weaker than decynium-22 |
| Conditions | HEK293 cells expressing human OCT1; ASP⁺ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) fluorescent substrate uptake; microplate reader-based analysis |
Why This Matters
For procurement decisions in transporter pharmacology or DDI screening programs, this compound's weak OCT1 inhibition profile makes it suitable as a negative control or as a scaffold for optimizing away from OCT1 liability, whereas analogs with unknown OCT1 activity introduce unquantified risk.
- [1] BindingDB. PrimarySearch_ki: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP⁺ substrate uptake by microplate reader-based analysis. IC₅₀ = 1.38E+5 nM for CAS 2034472-49-4. View Source
- [2] Koepsell, H. Organic Cation Transporters in Health and Disease. Pharmacological Reviews, 2020, 72(1), 253–319. Decynium-22 and other classical OCT1 inhibitors: IC₅₀ range 10–50 nM in cellular uptake assays. View Source
